

Andrographolide's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: Andropanolide

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A comprehensive review of existing literature reveals andrographolide, a bioactive compound extracted from the *Andrographis paniculata* plant, exhibits significant anti-cancer properties across a wide spectrum of cancer cell lines. This guide synthesizes key findings on its cytotoxic effects, its impact on apoptosis and the cell cycle, and the underlying molecular mechanisms, providing researchers, scientists, and drug development professionals with a consolidated resource for comparative analysis.

Andrographolide's anti-proliferative and pro-apoptotic capabilities have been demonstrated in numerous in-vitro studies, positioning it as a promising candidate for further oncological research. Its efficacy, however, varies depending on the specific cancer cell type, highlighting the importance of a comparative approach to understanding its therapeutic potential.

Comparative Cytotoxicity of Andrographolide (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of andrographolide across various cancer cell lines as reported in multiple studies. It is important to note that these values can be influenced by the experimental duration and specific assay conditions.

Cancer Type	Cell Line	IC50 (μM)	Incubation Time (hours)	Reference
Breast Cancer	MCF-7	63.19 ± 0.03	24	[1][2]
		32.90 ± 0.02	48	[1][2]
		31.93 ± 0.04	72	[1][2]
MDA-MB-231	65 ± 0.02	24	[2]	
		37.56 ± 0.03	48	[2]
		30.56 ± 0.03	72	[2]
		~30	48	[3]
Oral Cancer	KB	106 ± 1 (μg/ml)	Not Specified	[4]
Glioblastoma	DBTRG-05MG	13.95	72	[5]
Mantle Cell Lymphoma	Granta	40	48	[6]
HF-1	15	48	[6]	
Burkitt Lymphoma	Ramos	20	48	[6]
Diffuse Large B-cell Lymphoma	SUDHL4	30	48	[6]

Induction of Apoptosis and Cell Cycle Arrest

Andrographolide's anti-cancer activity is significantly attributed to its ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancerous cells.

Apoptosis Induction

The table below presents quantitative data on the induction of apoptosis by andrographolide in different cell lines, as determined by Annexin V/PI staining and flow cytometry.

Cell Line	Treatment Concentration (μM)	Apoptotic Cells (%)	Incubation Time (hours)	Reference
Breast Cancer				
MCF-7	60	12.70 ± 0.89	48	[1]
MDA-MB-231	40	10.53 ± 3.27	48	[1]
60	24.25 ± 6.04	48	[1]	
Oral Cancer				
KB (IC50)	106 (μg/ml)	22.22 ± 0.1 (early), 37.48 ± 3.1 (late)	24	[4]
Cervical Cancer				
SiHa	SC (Sub-cytotoxic)	18.7 ± 0.50	48	[7]
2xSC	35.9 ± 0.45	48	[7]	

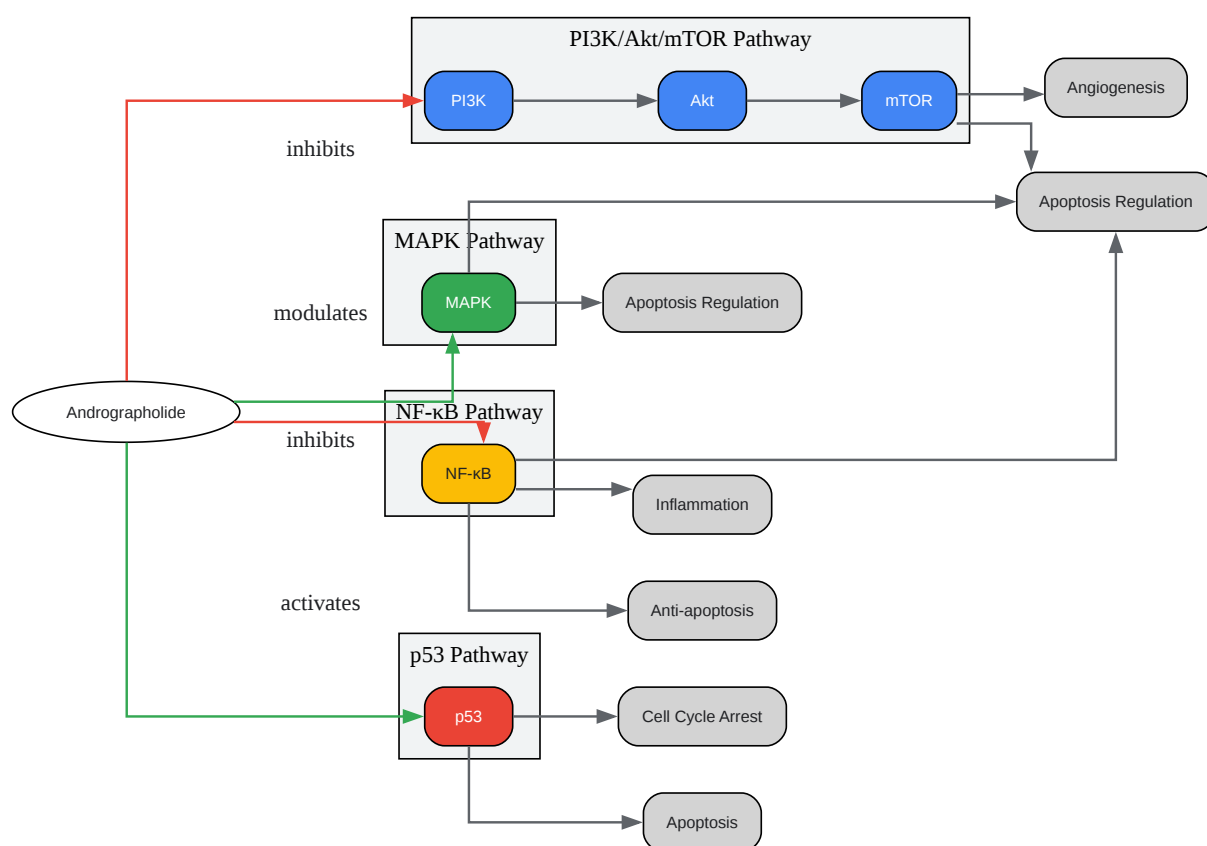
Cell Cycle Arrest

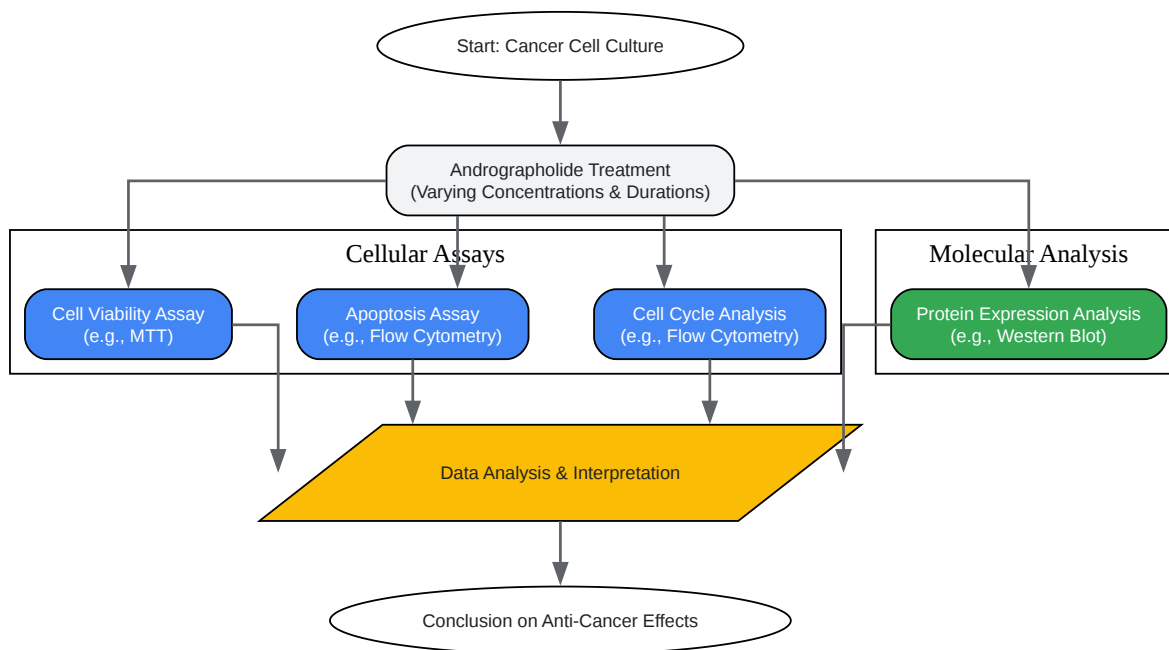
Andrographolide has been shown to cause cell cycle arrest at different phases, thereby inhibiting cell proliferation. The following table summarizes these effects.

Cell Line	Treatment Concentration	Arrest Phase	Observations	Reference
Melanoma	Not Specified	G2/M	Significant increase in G2/M phase cells	[8]
Breast Cancer				
MDA-MB-231	30 μ M	S and G2/M	Increase in S and G2/M phase cells after 36h	[3]
Oral Cancer				
KB (IC50)	106 (μ g/ml)	G0/G1	~76.42% of cells arrested in G1 phase	[4]
Prostate Cancer				
PC3	25 μ M	G2/M	Significant increase in G2/M population after 48h	[9]

Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer. Key pathways affected include those involved in cell survival, proliferation, and apoptosis.





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